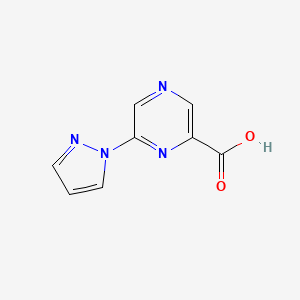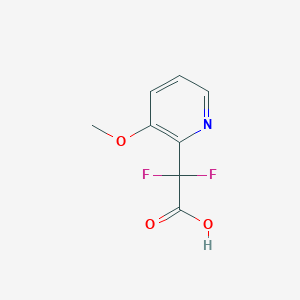![molecular formula C20H23BrN2O2 B2503216 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide CAS No. 899979-11-4](/img/structure/B2503216.png)
4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with bromo-substituted benzamide structures and morpholine moieties have been synthesized and characterized, suggesting that the compound may share some chemical and physical properties with these analogues. For instance, compounds with bromo-substituted benzamide structures have been reported to crystallize in specific space groups and exhibit intermolecular interactions such as hydrogen bonding and π-interactions .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the benzamide moiety and the introduction of the bromo substituent. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through a series of reactions characterized by spectroscopic methods such as IR, H and C-NMR, mass spectrometry, and elemental analysis . Similarly, the synthesis of 4-iodo-N-(2-morpholinoethyl)benzamide was described, with optimized radiolabelling conditions using the Cu(I)-added exchange labelling reaction . These methods may be applicable to the synthesis of "this compound" with appropriate modifications.
Molecular Structure Analysis
X-ray diffraction techniques have been used to determine the crystal structures of similar compounds, revealing their space group and unit cell dimensions . For instance, a related compound crystallized in the monoclinic space group P21/n . Hirshfeld surface analysis and DFT calculations have been employed to analyze the solid-state structures and intermolecular interactions . These techniques could be used to elucidate the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various spectroscopic and computational methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can be investigated to estimate the chemical reactivity of the molecule . The presence of a bromo substituent in the benzamide structure may facilitate further chemical transformations, such as the formation of bromonium ylides in the presence of a rhodium catalyst .
Physical and Chemical Properties Analysis
The physical properties such as melting points and vibrational frequencies can be determined using techniques like Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) . The chemical properties, including HOMO and LUMO energies and thermodynamic properties, can be calculated using DFT approaches . These properties are crucial for understanding the behavior of the compound under various conditions and its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolidin-4-ones : Research involving 4-morpholinocoumarin demonstrated its use in reactions leading to the synthesis of cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. These compounds were produced through reactions of secondary β-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, showcasing the potential of related morpholino compounds in facilitating heterocyclic compound synthesis (Jagodziński et al., 2000).
Iron-Catalyzed Ortho-Alkylation : The utility of 8-aminoquinoline-based aryl carboxamides for direct ortho-alkylation in the presence of an iron source highlights a potential application area for similar compounds, such as 4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide, in organic synthesis. This process emphasizes regioselectivity and high yields without overalkylation (Fruchey et al., 2014).
Buchwald–Hartwig Amination : The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives via Buchwald–Hartwig amination demonstrates the reactivity of bromo-quinazolinones with morpholine, suggesting similar reactivity for this compound in constructing complex heterocyclic architectures (Nowak et al., 2014).
Biological Activities
Anticancer Activities : The synthesis and evaluation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives for potential cytotoxicity against A549 and HT29 cell lines, as well as lymphocytes, highlight the interest in morpholine derivatives, including this compound, for anticancer research. One compound, in particular, exhibited interesting anticancer activities, underscoring the potential biomedical applications of such compounds (Nowak et al., 2014).
Cellular Antioxidant Effect : Although not directly linked to this compound, the study on bromophenols from red algae for their antioxidant activity in cellular assays suggests a broader interest in brominated compounds for their potential in mitigating oxidative stress (Olsen et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15-2-4-16(5-3-15)19(23-10-12-25-13-11-23)14-22-20(24)17-6-8-18(21)9-7-17/h2-9,19H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWSTFTUGWJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
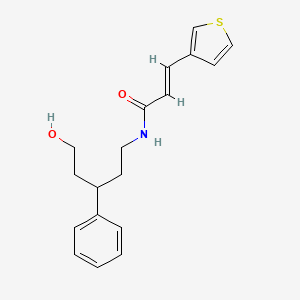


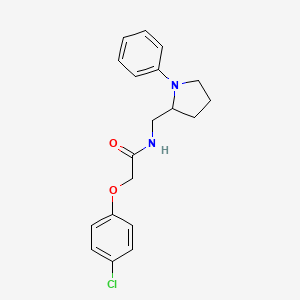
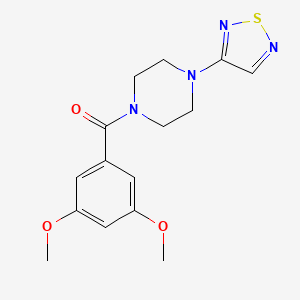
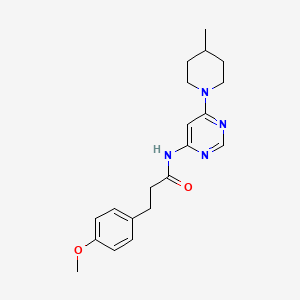
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)


